Ethyl 3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoate
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Overview
Description
Ethyl 3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoate is a chemical compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Preparation Methods
The synthesis of Ethyl 3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-bromo-3-methyl-1H-pyrazole.
Reaction with Ethyl Acrylate: The 4-bromo-3-methyl-1H-pyrazole is then reacted with ethyl acrylate under basic conditions to form the desired product.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
Ethyl 3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyrazole oxides or reduction to form pyrazolines.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.
Common reagents used in these reactions include sodium hydride, potassium carbonate, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoate involves its interaction with specific molecular targets. The bromo and methyl groups on the pyrazole ring play a crucial role in its reactivity and binding affinity to biological targets . The exact pathways and molecular targets are still under investigation, but it is believed to modulate enzyme activity and receptor interactions .
Comparison with Similar Compounds
Ethyl 3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoate can be compared with other similar compounds such as:
- 4-Bromo-1-ethyl-1H-pyrazole
- 3-Bromo-1-methyl-1H-pyrazole
- Methyl 4-bromo-3-methyl-1H-pyrazole-5-carboxylate
These compounds share similar structural features but differ in their substituents and functional groups, which influence their chemical reactivity and applications. This compound is unique due to its specific ester group, which provides additional synthetic versatility and potential biological activity.
Properties
IUPAC Name |
ethyl 3-(4-bromo-3-methylpyrazol-1-yl)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2O2/c1-3-14-9(13)4-5-12-6-8(10)7(2)11-12/h6H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLMFDBONNOQQOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCN1C=C(C(=N1)C)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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